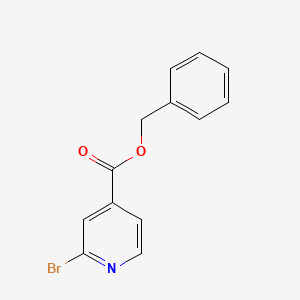

BENZYL 2-BROMOPYRIDINE-4-CARBOXYLATE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-bromopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-12-8-11(6-7-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWZIFQUFCUOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for Benzyl 2 Bromopyridine 4 Carboxylate

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of benzyl (B1604629) 2-bromopyridine-4-carboxylate reveals two primary disconnection points, leading to logical and feasible synthetic pathways. The most apparent disconnection is at the ester C-O bond, suggesting a synthesis from 2-bromopyridine-4-carboxylic acid and benzyl alcohol. A more complex approach involves the functionalization of a pre-existing pyridine (B92270) N-oxide scaffold.

Approaches via 2-Bromopyridine-4-carboxylic Acid and Benzyl Alcohol

The most direct retrosynthetic disconnection of benzyl 2-bromopyridine-4-carboxylate is at the ester linkage. This approach identifies 2-bromopyridine-4-carboxylic acid and benzyl alcohol as the key precursors. The forward synthesis would then involve an esterification reaction between these two molecules. This strategy is advantageous due to the commercial availability or straightforward synthesis of the starting materials.

The precursor, 2-bromopyridine-4-carboxylic acid, can be synthesized from either 2-bromo-4-methylpyridine (B133514) through oxidation or from 2-aminopyridine (B139424) via diazotization followed by bromination orgsyn.org. Benzyl alcohol is a readily available commercial reagent.

Strategies Involving Pyridine N-Oxides and Subsequent Functionalization

An alternative retrosynthetic strategy involves the use of a pyridine N-oxide derivative. Pyridine N-oxides are valuable intermediates as the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitutions, particularly at the 2- and 4-positions.

In this approach, a suitable pyridine-4-carboxylic acid derivative could first be N-oxidized. The resulting pyridine N-oxide can then undergo regioselective bromination at the 2-position. The final step would be the esterification of the carboxylic acid group with benzyl alcohol, followed by deoxygenation of the N-oxide to yield the target compound. This method offers a different regiochemical control compared to direct bromination of the pyridine ring.

Classical Synthetic Routes to Pyridine-4-Carboxylates

The classical synthesis of this compound hinges on two fundamental organic transformations: the formation of the ester and the bromination of the pyridine ring.

Esterification Reactions: Direct and Catalyzed Methods

The esterification of 2-bromopyridine-4-carboxylic acid with benzyl alcohol is a key step in the most common synthetic route. This transformation can be achieved through several methods:

Fischer Esterification : This is a classic acid-catalyzed esterification method. The reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product chemicalbook.comathabascau.ca.

Esterification using Activating Agents : To circumvent the harsh conditions of Fischer esterification, various activating agents can be employed to convert the carboxylic acid into a more reactive species. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with benzyl alcohol. Other coupling agents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also facilitate this esterification under milder conditions.

A general procedure for the esterification of a carboxylic acid with an alcohol using N-bromosuccinimide (NBS) as a catalyst has been reported, offering a metal-free and mild alternative chemicalbook.com.

| Esterification Method | Reagents | General Conditions | Advantages | Disadvantages |

| Fischer Esterification | 2-Bromopyridine-4-carboxylic acid, Benzyl alcohol, Acid catalyst (e.g., H₂SO₄) | Heating, often with water removal | Inexpensive reagents | Harsh conditions, reversible |

| Acyl Chloride Formation | 2-Bromopyridine-4-carboxylic acid, SOCl₂ or (COCl)₂, Benzyl alcohol, Base (e.g., pyridine) | Typically at room temperature or gentle heating | High reactivity, generally high yield | Requires handling of corrosive reagents |

| Carbodiimide Coupling | 2-Bromopyridine-4-carboxylic acid, Benzyl alcohol, DCC or EDC, Catalyst (e.g., DMAP) | Mild conditions, room temperature | Mild conditions, good for sensitive substrates | Formation of urea (B33335) byproduct can complicate purification |

| NBS Catalysis | 2-Bromopyridine-4-carboxylic acid, Benzyl alcohol, N-Bromosuccinimide | Mild heating (e.g., 70 °C) | Metal-free, mild conditions | May not be suitable for all substrates |

Bromination Strategies for Pyridine Ring Systems

The introduction of a bromine atom at the 2-position of the pyridine ring is a critical step. The choice of bromination strategy depends on the starting material and the desired regioselectivity.

Direct electrophilic bromination of pyridine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, several methods have been developed to achieve this transformation:

Bromination of Activated Pyridines : The presence of an activating group, such as an amino group, can facilitate electrophilic bromination. For instance, 2-aminopyridine can be brominated, and the amino group can then be removed or converted to other functionalities. A common method for synthesizing 2-bromopyridine (B144113) involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and sodium nitrite (B80452) orgsyn.orgchemicalbook.com.

Bromination of Pyridine N-Oxides : As mentioned in the retrosynthetic analysis, pyridine N-oxides are more susceptible to electrophilic substitution than their parent pyridines. Bromination of a pyridine-4-carboxylate N-oxide would likely occur at the 2-position.

Halogen Exchange Reactions : If a 2-chloropyridine (B119429) derivative is available, a halogen exchange reaction using a bromide source can be employed to introduce the bromine atom.

| Bromination Method | Starting Material | Reagents | General Conditions |

| Diazotization of Aminopyridine | 2-Aminopyridine | HBr, NaNO₂ | Low temperatures (e.g., 0 °C) |

| Direct Bromination | Pyridine | Br₂, often at high temperatures or with a Lewis acid | High temperatures, often poor regioselectivity |

| Bromination of Pyridine N-oxide | Pyridine N-oxide | Brominating agent (e.g., Br₂/oleum) | Varies depending on the specific procedure |

Advanced Synthetic Routes for this compound

Modern synthetic chemistry offers more sophisticated methods for the construction of molecules like this compound, often providing milder reaction conditions and higher yields.

One such advanced method is the Mitsunobu reaction , which allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry (if applicable) orgsyn.orgorgsyn.org. In the context of synthesizing this compound, this reaction would involve treating a mixture of 2-bromopyridine-4-carboxylic acid and benzyl alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) orgsyn.org. The reaction proceeds under neutral and mild conditions, making it suitable for substrates with sensitive functional groups.

The general mechanism of the Mitsunobu reaction involves the in-situ formation of a reactive phosphonium (B103445) salt of the alcohol, which is then displaced by the carboxylate nucleophile.

| Advanced Synthetic Route | Key Reagents | General Conditions | Advantages |

| Mitsunobu Reaction | 2-Bromopyridine-4-carboxylic acid, Benzyl alcohol, PPh₃, DEAD or DIAD | Anhydrous solvent (e.g., THF, DCM), typically at or below room temperature | Mild conditions, high yields, stereochemical control |

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone in the synthesis of pyridine derivatives, offering versatile and efficient pathways for carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of pyridine rings. researchgate.netacs.org The Suzuki-Miyaura coupling, for instance, is a widely employed method for creating carbon-carbon bonds by reacting a halide, such as 2-bromopyridine, with a boronic acid in the presence of a palladium catalyst. researchgate.net The reactivity of 2-bromopyridine in such reactions stems from the ability of the bromine atom to undergo oxidative addition with a palladium catalyst, initiating the catalytic cycle. These methodologies allow for the introduction of various aryl groups onto the pyridine scaffold.

Recent advancements have focused on developing highly efficient and selective palladium catalytic systems. For example, palladium/N-heterocyclic carbene complexes, prepared in situ, have been successfully used in the carbonylative Suzuki cross-coupling of 2-bromopyridine with arylboronic acids to produce unsymmetrical arylpyridine ketones. researchgate.net The selectivity and rate of these reactions are highly dependent on the specific conditions, including the nature of the palladium precursor and the N-heterocyclic carbene ligand. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Reactants | Catalyst System | Product Type | Reference |

| 2-Bromopyridine, Arylboronic acid | Pd(OAc)₂, Ligand, Base | 2-Arylpyridine | researchgate.net |

| 2-Bromopyridine, Phenylboronic acid | in situ Pd/NHC complex | Unsymmetrical arylpyridine ketone | researchgate.net |

| 2-Bromopyridines, Aryl bromides | Palladium catalyst | Biaryl compounds | acs.org |

Decarboxylative cross-coupling has emerged as a powerful alternative to traditional cross-coupling methods, utilizing carboxylic acids as readily available and stable coupling partners. wikipedia.org This approach circumvents the need for pre-functionalized organometallic reagents, which can be unstable and generate toxic waste. nih.gov In the context of pyridine synthesis, palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with aryl halides offers a direct route to arylated pyridines. nih.govrsc.org

The mechanism often involves a dual catalytic system, typically employing both palladium and copper. wikipedia.orgnih.gov The copper catalyst facilitates the decarboxylation of the pyridyl carboxylate to generate a copper-pyridyl intermediate. This intermediate then undergoes transmetalation with a palladium(II) species, which is formed from the oxidative addition of the aryl halide to a palladium(0) catalyst. Reductive elimination from the resulting palladium complex yields the desired arylated pyridine and regenerates the palladium(0) catalyst. nih.gov This strategy has been successfully applied to the synthesis of 2-substituted pyridines from 2-picolinic acid and various aryl bromides. rsc.org

Table 2: Key Features of Decarboxylative Cross-Coupling

| Feature | Description | Reference |

| Reactants | Pyridyl carboxylic acids, Aryl halides | nih.govrsc.org |

| Catalyst System | Typically dual Pd/Cu catalysis | wikipedia.orgnih.gov |

| Advantages | Avoids unstable organometallics, uses readily available starting materials | wikipedia.orgnih.gov |

| Mechanism | Decarboxylative cupration followed by transmetalation to palladium | nih.gov |

Copper-Catalyzed Synthesis of Substituted Pyridines

Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of substituted pyridines. rsc.org These reactions are particularly useful for forming carbon-nitrogen bonds. For example, the amination of halopyridines can be achieved using copper catalysts. rsc.orgacs.org

One notable application is the copper-catalyzed heteroarylboration of 1,3-dienes with 3-bromopyridines, which proceeds via an unusual cine substitution to yield highly functionalized heterocyclic products. nih.gov Copper catalysts, such as those bearing bidentate phosphine ligands, have proven effective in these transformations. nih.gov Furthermore, copper(I)-catalyzed heterocyclization reactions are key steps in the synthesis of complex pyridine-containing scaffolds. mdpi.com The choice of solvent and base can be critical in optimizing these reactions. mdpi.com

Metal-Free Approaches to Pyridine Derivatization

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity associated with transition metals. jiaolei.groupthieme-connect.com These approaches often rely on the inherent reactivity of the pyridine ring, which can be activated through various means. thieme-connect.comresearchgate.net

Metal-free derivatization of pyridines can be achieved through several strategies, including:

Activation as Nucleophiles: Deprotonation or halogen-metal exchange can generate metalated pyridines that act as nucleophiles. thieme-connect.com

Activation as Electrophiles: Pyridines can be activated by various groups, making them susceptible to nucleophilic attack. thieme-connect.com

Radical Reactions: Pyridine functionalization can occur through radical addition reactions. thieme-connect.com

An example of a metal-free approach is the synthesis of substituted pyridines from aldehydes and ammonium (B1175870) acetate (B1210297) under air, which involves a cascade of C-H bond functionalization, C-C/C-N bond formation, and C-C bond cleavage. rsc.org Another strategy involves the aziridination of unactivated olefins with N-aminopyridinium salts, which proceeds through a highly electrophilic N-pyridinium iminoiodinane intermediate. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. Key parameters that are typically fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. The choice of base is also critical, as it can influence the rate of transmetalation and other key steps in the catalytic cycle. Solvents are selected based on their ability to dissolve the reactants and facilitate the reaction, with common choices including dimethylformamide (DMF), toluene, and dioxane.

For instance, in the synthesis of secondary N-alkylbenzylamines, a related transformation, a systematic study showed that using cesium carbonate as the base and anhydrous DMF as the solvent at a specific temperature for 24 hours provided the optimal yield. researchgate.net Reducing the reaction time led to a decrease in yield. researchgate.net Similarly, in the palladium-catalyzed acetylation of arylbromides, cesium fluoride (B91410) was found to be an effective base. orgsyn.org

The concentration of reactants can also significantly impact the reaction outcome. In some photoredox-nickel dual catalytic systems, performing the reaction at a higher concentration has been shown to improve the yield. acs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of increasing importance, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in Key principles include the use of safer solvents, energy efficiency, waste reduction, and the use of renewable feedstocks. biosynce.comnih.gov

In the context of this compound synthesis, several strategies can be employed to enhance sustainability:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key goal. rasayanjournal.co.inbiosynce.com Pyridine and its derivatives themselves can sometimes act as green solvents due to their relatively high boiling points and low volatility. biosynce.com

Catalysis: The use of catalysts is inherently a green chemistry principle as it allows for reactions to proceed with higher efficiency and selectivity, reducing the amount of waste generated. biosynce.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a greener route to substituted pyridines. rsc.org

Energy Efficiency: Microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates most or all of the atoms of the starting materials, are highly atom-economical and align with green chemistry principles. rasayanjournal.co.in One-pot multicomponent reactions have been successfully used for the green synthesis of novel pyridine derivatives. nih.govresearchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Applications of Benzyl 2 Bromopyridine 4 Carboxylate As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the C-Br bond, typically through transition metal-catalyzed reactions, allows benzyl (B1604629) 2-bromopyridine-4-carboxylate to serve as a cornerstone for the assembly of more elaborate heterocyclic systems. wikipedia.org

The 2-bromopyridine (B144113) moiety is a standard precursor for the synthesis of bipyridine and terpyridine frameworks, which are fundamental ligands in coordination chemistry and materials science. The bromine atom facilitates carbon-carbon bond formation through various cross-coupling methodologies.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, are commonly employed to connect the 2-bromopyridine unit with another pyridine (B92270) ring (or other aryl groups). In these reactions, the 2-bromopyridine derivative is coupled with an organometallic pyridine species to form a C-C bond, yielding a bipyridine structure. mdpi.com For instance, coupling with a pyridyl boronic acid (Suzuki reaction) or a pyridyl zinc halide (Negishi reaction) in the presence of a palladium catalyst can produce 2,2'-bipyridine (B1663995) derivatives. mdpi.com

Homocoupling Reactions: Reductive homocoupling of 2-bromopyridines in the presence of a palladium catalyst can also yield symmetrical 2,2'-bipyridines. mdpi.com

The presence of the benzyl carboxylate group at the 4-position can influence the electronic properties of the pyridine ring, potentially affecting reaction rates and yields. This group can be retained in the final product or subsequently hydrolyzed to the corresponding carboxylic acid, providing an additional coordination site for metal ions. rsc.org

Benzyl 2-bromopyridine-4-carboxylate is an effective starting material for constructing fused heterocyclic systems, where the pyridine ring is annulated with another ring.

Indolizines: A prominent application of 2-bromopyridines is in the palladium-catalyzed, multicomponent synthesis of indolizines. nih.gov This reaction involves the carbonylative coupling of a 2-bromopyridine, an imine, and an alkyne. nih.govrsc.org The process proceeds through the formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes a cycloaddition with the alkyne to form the indolizine (B1195054) core. nih.govrsc.org The modular nature of this reaction allows for the synthesis of a diverse range of substituted indolizines by varying the components. nih.gov The benzyl carboxylate functionality on the starting pyridine would be incorporated into the final indolizine structure, offering a handle for further modification.

Quinoline (B57606) Derivatives: Quinolines are another important class of N-heterocycles. While direct synthesis from this compound is less common, the 2-bromopyridine scaffold is a key component in building blocks for more complex structures, including those containing quinoline fragments. For example, 2-bromoquinoline (B184079) itself can be used in reactions to produce tricyclic products, demonstrating the utility of the bromo-aza-aromatic motif in synthesizing fused systems. rsc.org Traditional quinoline syntheses like the Doebner and Pfitzinger reactions build the quinoline core from anilines and other precursors, but functionalized bromopyridines serve as valuable synthons for more complex, substituted quinoline targets. nih.govresearchgate.net

Beyond bipyridines and simple fused systems, the reactivity of the C-Br bond can be exploited to build large, polycyclic, and polyaromatic architectures. Sonogashira coupling, a palladium/copper-catalyzed reaction between a terminal alkyne and an aryl halide, is a powerful tool in this context.

For example, 2,6-dibromopyridine (B144722) derivatives can be coupled with diethynyl compounds to create sophisticated π-conjugated systems. nih.gov Similarly, this compound can be envisioned as a building block in a stepwise synthesis. It could undergo a Sonogashira coupling with an alkyne, followed by further reactions of the resulting product to extend the conjugation and build complex, multi-ring structures containing nitrogen atoms. This approach is central to the development of novel organic semiconductors and materials with specific photophysical properties. nih.gov

Ligand Design and Coordination Chemistry Applications

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound and its derivatives make it an excellent candidate for ligand design.

Pyridine-based structures are ubiquitous in the design of chiral ligands for asymmetric catalysis. nih.gov The nitrogen atom provides a strong coordination site for a transition metal, while the rest of the scaffold can be modified to create a specific chiral environment around the metal center.

This compound can serve as a scaffold for such ligands. The benzyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a chiral amine to introduce a stereocenter. Alternatively, the bromine atom can be replaced via cross-coupling with a chiral group. The resulting chiral pyridine-containing molecule can then act as a ligand, where the pyridine nitrogen coordinates to a metal, and the chiral moiety directs the stereochemical outcome of a catalyzed reaction. chemrxiv.org The development of modular and tunable chiral pyridine units is a key area of research for advancing asymmetric reactions. nih.gov

The ability of the pyridine nitrogen to coordinate with transition metals is fundamental to its role in catalysis. This compound can act as a ligand itself or be a precursor to more complex ligands used in catalytic systems.

Catalyst Precursors: In many palladium-catalyzed reactions, the pyridine-containing substrate coordinates to the palladium center as the first step of the catalytic cycle. For example, in C-H activation or coupling reactions, the initial complex formation between the pyridine nitrogen and the metal catalyst is crucial. mdpi.com

Formation of Metal Complexes: Pyridine-carboxylate ligands are known to form stable complexes with a variety of transition metals, including iron, ruthenium, and nickel. mdpi.comnih.gov These complexes can have interesting magnetic, electronic, and catalytic properties. For example, diiron(II) complexes with pyridine-based ligands have been synthesized as models for metalloenzyme active sites. nih.gov The benzyl group and the bromine atom on the ligand can be used to tune the steric and electronic properties of the resulting metal complex, thereby influencing its reactivity. nih.gov

Interactive Data Tables

Table 1: Synthetic Applications of the 2-Bromopyridine Moiety You can filter the table by reaction type or product class.

| Reaction Type | Product Class | Key Reagents | Metal Catalyst |

|---|---|---|---|

| Cross-Coupling | Bipyridines | Pyridyl Boronic Acid | Palladium |

| Cross-Coupling | Bipyridines | Pyridyl Zinc Halide | Palladium |

| Multicomponent | Indolizines | Imine, Alkyne, CO | Palladium |

Table 2: Compound Classes Mentioned

| Compound Name | Chemical Class |

|---|---|

| This compound | Pyridine Derivative |

| Bipyridine | Heterocyclic Compound |

| Terpyridine | Heterocyclic Compound |

| Indolizine | Fused Heterocycle |

| Quinoline | Fused Heterocycle |

| Pyridyl Boronic Acid | Organoboron Compound |

| Chiral Ligand | Coordination Compound |

Role in Advanced Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, pyridine-containing compounds are valued for their electronic and coordination properties. While specific research detailing the direct application of this compound in advanced materials is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential utility in the synthesis of functional polymers.

The bromo-substituted pyridine core is a classic substrate for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in polymer chemistry for the creation of carbon-carbon bonds, enabling the assembly of monomer units into polymer chains. The incorporation of the pyridine moiety into a polymer backbone can influence the material's properties, such as its thermal stability, conductivity, and photophysical characteristics. For instance, polymers containing pyridine units are explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The general synthetic utility of related 2-bromopyridine derivatives in forming conjugated polymers suggests a potential pathway for the application of this compound. The benzyl ester group, while potentially needing to be hydrolyzed or transesterified in subsequent synthetic steps, can influence the solubility and processing of intermediate compounds.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Reactant | Potential Polymer Structure | Potential Application |

| Suzuki Coupling | Aryl-diboronic acid | Alternating copolymer with pyridine and aryl units | Organic electronics, sensors |

| Stille Coupling | Organotin reagent | Conjugated polymer with pyridine units | Conductive materials, photovoltaics |

| Heck Coupling | Alkene | Polymer with vinylene-pyridine linkages | Luminescent materials |

This table represents theoretical applications based on the known reactivity of the 2-bromopyridine functional group.

Intermediate in Agrochemical Research and Development

The pyridine ring is a common scaffold in a wide range of biologically active compounds, including many successful agrochemicals. Pyridine derivatives are known to exhibit herbicidal, fungicidal, and insecticidal properties. The specific substitution pattern of a pyridine ring is crucial for its biological activity.

For instance, the bromine atom at the 2-position can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce different functional groups, which is a common strategy in the discovery of new agrochemicals. The carboxylate group at the 4-position can be converted into amides, which are a prominent class of fungicides known as pyridine carboxamides.

Table 2: Potential Agrochemical Scaffolds Derivable from this compound

| Agrochemical Class | Potential Synthetic Transformation | Target Biological Activity |

| Pyridine Carboxamide Fungicides | Amination/amidation of the carboxylate group | Fungicidal |

| Picolinamide Herbicides | Modification of the pyridine ring and carboxylate | Herbicidal |

| Neonicotinoid-like Insecticides | Complex multi-step synthesis utilizing the pyridine core | Insecticidal |

This table illustrates hypothetical pathways to agrochemical classes based on the chemical functionalities of the starting material.

Detailed research findings on the direct conversion of this compound into specific agrochemical products are proprietary to the research and development departments of agrochemical companies and are not typically disclosed in public literature. However, the chemical principles of molecular design in agrochemistry strongly support its potential as a valuable intermediate.

Computational and Theoretical Studies on Benzyl 2 Bromopyridine 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Despite its broad utility in chemistry, specific DFT studies on Benzyl (B1604629) 2-bromopyridine-4-carboxylate are not found in the current body of scientific literature. Such calculations would typically provide insights into the molecule's electronic properties, reactivity, and geometry.

Molecular Orbital Analysis (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. For Benzyl 2-bromopyridine-4-carboxylate, a theoretical study would determine the electron density distribution of these frontier orbitals. Generally, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the pyridine (B92270) ring and the carboxylate group, while the LUMO would likely be distributed over the electron-deficient regions, indicating sites susceptible to nucleophilic attack. However, specific energy values and orbital visualizations for this compound are not available.

Electrostatic Potential Surface Mapping and Reactive Site Prediction

An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This allows for the prediction of reactive sites for electrophilic and nucleophilic attack. For this compound, an ESP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, suggesting these are sites for electrophilic attack. Positive potential might be expected around the hydrogen atoms and the carbon atom bonded to the bromine. No published ESP maps for this specific molecule could be located.

Vibrational Frequency Analysis and Comparison with Experimental Data

Theoretical vibrational frequency analysis, typically performed using DFT, calculates the frequencies of the fundamental modes of molecular vibration. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of experimental spectral bands. A study on this compound would predict the characteristic vibrational modes, such as C=O stretching of the ester, C-Br stretching, and various aromatic ring vibrations. At present, there is no published research that provides such a comparison for this compound.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a flexible molecule like this compound, which has rotational freedom around the ester linkage, such a study would be essential to identify the lowest energy (most stable) conformation. This is typically achieved by systematically rotating a bond and calculating the potential energy at each step. No specific conformational analysis or energy minimization studies for this compound have been reported.

Molecular Dynamics Simulations (if applicable to solvation or intermolecular interactions)

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to study its behavior in different solvents (solvation) or to understand how it interacts with other molecules, such as biological macromolecules. These simulations provide insights into intermolecular forces and the dynamic behavior of the system. There is currently no evidence of MD simulations having been performed on this compound in published literature.

Advanced Analytical Methodologies for Benzyl 2 Bromopyridine 4 Carboxylate and Its Derivatives

Chromatographic Separation Techniques (HPLC, UHPLC, GC-MS) with Advanced Detection

Chromatographic techniques are fundamental for the separation and quantification of BENZYL (B1604629) 2-BROMOPYRIDINE-4-CARBOXYLATE and related substances from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the analyte's volatility, polarity, and thermal stability. thermofisher.com

HPLC and UHPLC: HPLC and UHPLC are powerful techniques for analyzing pyridine (B92270) derivatives. researchgate.net For compounds like BENZYL 2-BROMOPYRIDINE-4-CARBOXYLATE, which possess chromophores, UV-Vis detectors are commonly employed. researchgate.netptfarm.pl The analysis of pyridine, for instance, can be achieved using a reversed-phase column with a mobile phase of acetonitrile (B52724) and water, with detection at 254 nm or 250 nm. helixchrom.comsielc.com However, for enhanced sensitivity and for the analysis of derivatives that may lack strong chromophores, more advanced detectors are utilized. researchgate.net

Advanced detection methods offer greater specificity and sensitivity. pharmaguideline.com These include:

Fluorescence Detectors: Offer high sensitivity for naturally fluorescent compounds or those that can be derivatized with a fluorescent tag. pharmaguideline.com

Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD): These are universal detectors that are not dependent on the optical properties of the analyte, making them suitable for a wide range of derivatives.

Mass Spectrometry (LC-MS): Coupling HPLC or UHPLC with a mass spectrometer provides high selectivity and structural information, allowing for the definitive identification of the target compound and its impurities or metabolites. researchgate.netnih.gov Electrospray ionization (ESI) is a common interface for LC-MS analysis of pyridine-containing molecules. nih.gov

The selection of the appropriate column and mobile phase is critical. Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can be effective for separating various acidic, basic, and neutral pyridine derivatives without the need for ion-pairing reagents, which are often incompatible with mass spectrometry. helixchrom.com

GC-MS: For volatile and thermally stable derivatives, GC-MS is a highly effective analytical method. researchgate.net The technique is widely used for the analysis of various organobromine compounds in environmental samples. researchgate.netmdpi.com The use of a high-resolution mass spectrometer (GC-HRMS) can provide very low detection limits, into the parts-per-quadrillion (ppq) range for some brominated compounds. documentsdelivered.com The choice of the stationary phase in the GC column is important; for instance, 100% Dimethylpolysiloxane stationary phases are often used for analyzing highly brominated compounds to reduce their retention times. nih.gov Electron impact (EI) and negative chemical ionization (NCI) are common ionization techniques used in GC-MS for the analysis of brominated compounds. researchgate.net

| Technique | Typical Column | Mobile/Carrier Gas | Advanced Detection | Applicability |

|---|---|---|---|---|

| HPLC/UHPLC | Reversed-Phase (e.g., C18), Mixed-Mode | Acetonitrile/Water gradients | Fluorescence, ELSD, CAD, Mass Spectrometry (MS) | Polar and non-volatile compounds. |

| GC-MS | Dimethylpolysiloxane phases (e.g., RTX-1614) | Helium, Hydrogen | High-Resolution MS (HRMS), Negative Chemical Ionization (NCI) | Volatile and thermally stable compounds. |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its derivatives. It provides the measurement of mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. unimi.it

The presence of a bromine atom in the molecule makes isotopic pattern analysis particularly informative. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. chromatographyonline.com This results in a characteristic isotopic pattern in the mass spectrum. For a molecule containing one bromine atom, the molecular ion region will show two peaks of approximately equal intensity separated by two mass units (the M+ and M+2 peaks). chromatographyonline.comyoutube.com This distinctive signature is a powerful diagnostic tool for identifying bromine-containing compounds. youtube.com

For this compound (C₁₃H₁₀BrNO₂), the theoretical monoisotopic mass is 290.9949 Da. HRMS can confirm this mass with high precision. The analysis of the isotopic distribution would show a peak for the ion containing ⁷⁹Br and an equally intense peak for the ion containing ⁸¹Br.

| Isotopologue | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₁₃H₁₁⁷⁹BrNO₂⁺ | 292.0022 | 100.0 |

| C₁₃H₁₁⁸¹BrNO₂⁺ | 294.0002 | 97.3 |

| ¹³CC₁₂H₁₁⁷⁹BrNO₂⁺ | 293.0056 | 14.2 |

The combination of precise mass measurement and the unique isotopic pattern provides a very high degree of confidence in the identification of the compound and its brominated derivatives. nih.gov This is crucial in complex sample analysis where isomers or other compounds with similar nominal masses may be present.

Chiral Separation Techniques (if enantiomeric derivatization is performed)

This compound itself is an achiral molecule. However, its derivatives, particularly those resulting from reactions that introduce a stereocenter, may be chiral. For instance, the reduction of the pyridine ring can lead to chiral piperidine (B6355638) derivatives. nih.govacs.org The analysis and separation of such enantiomers require specialized chiral separation techniques.

A common approach is to use a chiral derivatizing agent (CDA) to convert the pair of enantiomers into a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic methods like HPLC. The choice of the derivatizing agent is critical for achieving good separation. Alternatively, direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) in HPLC or GC.

Chiral HPLC is a widely used method for determining the enantiomeric excess (ee) of chiral compounds. acs.org For example, chiral pyridine–aminophosphine ligands have been synthesized and their enantiomeric purity assessed. rsc.org The development of a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has led to the preparation of stereo-enriched piperidines, highlighting the importance of methods to analyze these chiral products. acs.org

While specific examples of enantiomeric derivatization of this compound are not prevalent in the literature, the principles can be applied to its potential chiral derivatives. For instance, if a chiral alcohol were used to displace the benzyl group, or if reactions on the pyridine ring created a chiral center, chiral separation would become necessary.

Spectroelectrochemical Analysis of Redox Properties (if relevant to applications)

The pyridine ring is a redox-active ligand that can accept electrons. nih.gov The redox properties of pyridine derivatives are relevant in various applications, including catalysis and materials science. mdpi.comchim.it Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis) to study the spectral changes that occur as a molecule is oxidized or reduced. This provides information about the electronic structure of the molecule in different oxidation states and the kinetics of electron transfer. researchgate.net

The electrochemical behavior of pyridine derivatives can be influenced by substituents on the ring. mdpi.com For this compound, the electron-withdrawing bromo and carboxylate groups are expected to influence the reduction potential of the pyridine ring. The study of related pyridine-carboxylate-based metal-organic frameworks has shown their relevance in energy storage applications, where redox activity is a key property. researchgate.net

Spectroelectrochemical analysis could be used to determine the formal potential of redox couples associated with the compound and its derivatives. researchgate.net This information would be relevant if the compound were to be used in applications such as redox flow batteries, electrocatalysis, or as a component in photosensitizers where electron transfer processes are important. nih.govmdpi.com The analysis would involve applying a potential to a solution of the compound in a thin-layer electrochemical cell placed in a spectrophotometer and recording the resulting spectral changes. researchgate.net The data can reveal information about the stability of the radical ions formed upon reduction or oxidation.

Emerging Research Directions and Future Prospects for Benzyl 2 Bromopyridine 4 Carboxylate

Integration into Flow Chemistry Methodologies for Continuous Synthesis

The synthesis of functionalized pyridines and their derivatives is increasingly benefiting from the adoption of continuous flow chemistry. researchgate.netbeilstein-journals.orgrsc.org This technology offers substantial improvements over traditional batch processing, including enhanced safety, superior heat and mass transfer, and greater scalability. numberanalytics.comorganic-chemistry.org The preparation of pyridine (B92270) carboxylates, in particular, has been shown to be amenable to flow-based optimization, leading to safer and more efficient processes. thieme-connect.com

Table 1: Comparison of Batch vs. Potential Flow Synthesis for BENZYL (B1604629) 2-BROMOPYRIDINE-4-CARBOXYLATE

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage |

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | High surface-area-to-volume ratio; excellent thermal control. | Improved safety and selectivity. numberanalytics.com |

| Mass Transfer | Dependant on stirring efficiency; can be poor in multiphasic systems. | Efficient mixing through static mixers or narrow channels. | Faster reaction rates and higher conversions. |

| Safety | Large volumes of reagents and solvents pose significant risk. | Small reactor volumes (hold-up) minimize risk. organic-chemistry.org | Safer handling of hazardous intermediates or exothermic reactions. |

| Scalability | Non-linear and complex; often requires re-optimization. | Linear scalability by extending operation time or "numbering-up" reactors. organic-chemistry.org | Faster transition from lab-scale to production. |

| Reaction Time | Often requires hours to days. | Can be reduced to minutes. organic-chemistry.orgresearchgate.net | Increased throughput and efficiency. |

| Waste Generation | Often higher due to side reactions and purification needs. | Optimized conditions and higher selectivity lead to less waste. numberanalytics.com | More sustainable and cost-effective process. |

Biocatalytic Approaches to Synthesis and Derivatization

Biocatalysis, which utilizes enzymes or whole-cell systems as catalysts, represents a cornerstone of sustainable chemistry for the synthesis of heterocyclic compounds. numberanalytics.comnih.govnih.gov This approach offers high selectivity under mild reaction conditions, reducing energy consumption and the need for hazardous reagents. numberanalytics.com For Benzyl 2-bromopyridine-4-carboxylate, biocatalysis presents opportunities for both its synthesis and its subsequent modification.

Research into the biocatalytic production of pyridine derivatives from renewable sources is an active field. ukri.org Enzymes are being explored for key steps such as pyridine ring formation and the functionalization of carboxylic acid side chains. ukri.orgrsc.org This suggests a future pathway for the green synthesis of the 2-bromopyridine-4-carboxylic acid precursor.

Furthermore, the benzyl ester functional group of the target molecule is an excellent substrate for enzymatic hydrolysis. Hydrolase enzymes, particularly lipases and esterases, are well-known for their ability to cleave ester bonds with high chemo- and regioselectivity. acsgcipr.org Enzymes such as lipase (B570770) from Candida antarctica (CAL-A) and esterase from Bacillus subtilis (BS2) have been specifically shown to be versatile reagents for the mild and efficient removal of benzyl protecting groups in high yields. nih.gov This enzymatic deprotection avoids the harsh basic or reductive conditions required in traditional chemical methods, which could affect other sensitive parts of the molecule. nih.gov Interestingly, the presence of a benzyl ester group has been reported to enhance the affinity of a substrate to certain enzymes, potentially improving the efficiency of biocatalytic transformations. acs.org

Table 2: Potential Biocatalytic Applications for this compound

| Enzyme Class | Potential Application | Transformation | Benefit |

| Lipases/Esterases | Deprotection / Derivatization | Benzyl ester hydrolysis to carboxylic acid. | Mild, selective deprotection without harsh reagents. acsgcipr.orgnih.gov |

| Carboxylic Acid Reductases (CARs) | Synthesis of Precursors | Reduction of a precursor carboxylic acid to an aldehyde for further functionalization. | Green route to key synthetic intermediates. ukri.org |

| Monooxygenases | Derivatization | Hydroxylation of the pyridine ring or benzyl group. | Introduction of new functional groups with high selectivity. |

| Whole-Cell Systems | De Novo Synthesis | Production of functionalized pyridine precursors from biomass. | Sustainable route from renewable feedstocks. ukri.orgrsc.org |

Photo-redox Catalysis with this compound as a Substrate or Ligand

Visible-light photoredox catalysis has emerged as a powerful platform for organic synthesis, enabling the formation of complex chemical bonds under exceptionally mild conditions. acs.orgsigmaaldrich.com this compound is an ideal candidate for this chemistry, primarily due to its aryl bromide moiety. Aryl and heteroaryl bromides are common substrates in photoredox-catalyzed cross-coupling reactions. nih.govnih.govresearchgate.net

The general mechanism involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) to the bromo-pyridine substrate. This generates a pyridyl radical, which can engage in a wide variety of bond-forming reactions. organic-chemistry.org This strategy opens the door to numerous C-C and C-N bond formations at the 2-position of the pyridine ring, allowing for the introduction of alkyl, aryl, and other functional groups. nih.govresearchgate.net Dual catalysis systems, often combining a photoredox catalyst with a nickel co-catalyst, have proven particularly effective for the cross-coupling of (hetero)aryl bromides with alkyl fragments. nih.govresearchgate.net

Beyond its role as a substrate, the pyridine nitrogen atom in this compound can potentially function as a ligand, coordinating with the transition metal co-catalyst in dual catalytic cycles. Furthermore, derivatives such as the corresponding pyridine N-oxide can be used to generate N-oxy radicals via photoredox catalysis, which are valuable for the difunctionalization of olefins. acs.org

Table 3: Potential Photoredox-Catalyzed Reactions Using this compound as a Substrate

| Reaction Type | Coupling Partner | Bond Formed | Typical Catalytic System |

| Alkylation | Alkanes, Alkylsilicates, Alkyl boranes | C(sp²)-C(sp³) | Ir or Ru photocatalyst + Ni co-catalyst. nih.govresearchgate.netresearchgate.net |

| Arylation | Pyrroles, Aryl boronic acids | C(sp²)-C(sp²) | Metal-free (organic dye) or transition metal photocatalysts. acs.orgresearchgate.net |

| Hydrodebromination | Hydrogen atom donor | C(sp²)-H | Ir photocatalyst with a sacrificial reagent. rsc.org |

| Borylation | Bis(pinacolato)diboron | C(sp²)-B | Organic photocatalyst. acs.org |

Sustainable Chemistry Initiatives for its Production and Use

The development of sustainable and environmentally friendly protocols for the synthesis of medicinally important heterocycles is a critical goal in modern chemistry. nih.govnih.govfrontiersin.org The production and derivatization of this compound can be reimagined through the lens of green chemistry by integrating the advanced methodologies discussed previously. numberanalytics.com

A holistic sustainable strategy would leverage a combination of these emerging technologies:

Green Synthesis: Employing biocatalytic routes to generate the core pyridine structure from renewable feedstocks could drastically reduce the carbon footprint of the initial synthesis. ukri.org

Efficient Processing: Utilizing continuous flow reactors for the synthesis and functionalization steps would minimize solvent and energy consumption, reduce waste, and improve operational safety. numberanalytics.comorganic-chemistry.org

Mild Derivatization: Using visible-light photoredox catalysis for subsequent modifications allows for the use of light as a renewable energy source, replacing harsh reagents and high temperatures often required in traditional cross-coupling reactions. numberanalytics.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Multicomponent reactions, often adaptable to flow synthesis, are one way to achieve this. researchgate.net

By combining these approaches, the lifecycle of this compound—from its production to its use as a versatile building block—can be made significantly more sustainable, aligning with the increasing demand for environmentally responsible chemical manufacturing. frontiersin.org

Exploration in Novel Functional Materials Development

Pyridine and its derivatives are fundamental structural units in a vast array of functional organic materials, including pharmaceuticals, agrochemicals, and organic electronics. researchgate.netresearchgate.netlifechemicals.com The unique electronic properties of the pyridine ring make it a valuable component in the design of organic semiconductors and light-emitting materials. rsc.org

This compound possesses several features that make it a promising building block for novel functional materials. The pyridine-3,5-dicarbonitrile (B74902) moiety, which is electronically similar to the 2-bromo-4-carboxylate core, has attracted significant attention for its use in materials exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency organic light-emitting diodes (OLEDs). nih.gov The electron-withdrawing nature of the bromine atom and the benzyl carboxylate group can be used to tune the electron affinity and ionization potential of the molecule, which are critical parameters for charge-transporting materials. rsc.orgnih.gov

The 2-bromo position serves as a synthetic handle for creating larger, π-conjugated systems through established cross-coupling reactions. By reacting this compound with other aromatic or heteroaromatic building blocks, novel materials with tailored photophysical and electronic properties can be designed for applications in organic electronics. nih.gov

Table 4: Potential Applications of this compound in Functional Materials

| Material Class | Relevant Application | Key Structural Features of the Compound |

| Electron-Transporting Materials (ETMs) | Organic Light-Emitting Diodes (OLEDs) | The electron-deficient pyridine ring facilitates electron injection and transport. rsc.org |

| Hole-Blocking Materials | OLEDs, Organic Photovoltaics (OPVs) | High ionization potential due to electron-withdrawing groups can prevent hole leakage. nih.gov |

| TADF Emitters | High-Efficiency OLEDs | The core structure can be incorporated into larger donor-acceptor molecules to promote TADF. nih.gov |

| Organic Semiconductors | Organic Field-Effect Transistors (OFETs) | Can be used as a building block for π-conjugated polymers with semiconducting properties. |

Q & A

Q. What are the recommended safety protocols for handling benzyl 2-bromopyridine-4-carboxylate in laboratory settings?

- Methodological Answer : Due to limited toxicological data, assume high toxicity. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For skin/eye exposure, flush with water for 15 minutes and seek medical attention . Store in airtight containers away from oxidizers. Monitor for decomposition byproducts via GC-MS.

Q. How can researchers design a synthetic route for this compound?

- Methodological Answer : A plausible route involves: (i) Carboxylation : React 2-bromopyridine with benzyl chloroformate under basic conditions (e.g., NaHCO₃) in anhydrous THF. (ii) Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. (iii) Validation : Confirm purity via ¹H/¹³C NMR and HRMS. For bromine stability, avoid strong bases to prevent debromination .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR to identify aromatic protons (δ 7.2–8.5 ppm) and benzyl methylene (δ ~5.3 ppm). ¹³C NMR confirms the carbonyl (δ ~165 ppm) and bromine-substituted carbons.

- HRMS : Exact mass analysis (e.g., [M+H]⁺) to verify molecular formula.

- IR : C=O stretch (~1720 cm⁻¹) and C-Br vibration (~560 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use SHELXL for refinement and Mercury CSD for visualizing intermolecular interactions (e.g., halogen bonding from Br). For twinned crystals, apply the TWIN/BASF commands in SHELXL. Compare experimental bond lengths/angles with DFT-optimized structures to detect anomalies .

Q. What strategies mitigate data contradictions between computational and experimental results for this compound?

- Methodological Answer :

- Scenario : Discrepancy in dihedral angles (DFT vs. XRD).

- Resolution :

(i) Re-optimize DFT parameters (solvent model, basis set).

(ii) Check for crystal packing effects using Mercury’s void analysis .

(iii) Validate with solid-state NMR or temperature-dependent XRD.

Q. How can researchers leverage this compound in medicinal chemistry?

- Methodological Answer :

- Step 1 : Functionalize the bromine via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.

- Step 2 : Screen derivatives for bioactivity (e.g., kinase inhibition) using SPR or fluorescence assays.

- Step 3 : Optimize ADMET properties by modifying the benzyl group (e.g., fluorination for metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.